molecular formula C6H5Cl2NO2S B182258 2,6-Dichlorobenzenesulfonamide CAS No. 10290-98-9

2,6-Dichlorobenzenesulfonamide

Cat. No. B182258
CAS RN: 10290-98-9
M. Wt: 226.08 g/mol
InChI Key: RAJHEZQFXIHNNL-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzenesulfonamide (DCBS) is a sulfonamide compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects, and utilization as a reagent in laboratory experiments .


Physical And Chemical Properties Analysis

2,6-Dichlorobenzenesulfonamide has a melting point of 172-173°C, a predicted boiling point of 385.9±52.0 °C, and a predicted density of 1.588±0.06 g/cm3 . Its pKa is predicted to be 9.23±0.60 .

Scientific Research Applications

  • Biochemical and Physiological Research

    • Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
    • Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
    • Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
  • Anticancer and Antioxidant Research

    • Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
    • Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
    • Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
  • Biochemical and Physiological Research

    • Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
    • Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
    • Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
  • Anticancer and Antioxidant Research

    • Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
    • Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
    • Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
  • Biochemical and Physiological Research

    • Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
    • Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
    • Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
  • Anticancer and Antioxidant Research

    • Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
    • Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
    • Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .

Safety And Hazards

2,6-Dichlorobenzenesulfonamide is classified as a dangerous substance. It carries the GHS hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled) .

Relevant Papers Several papers have been published on the use of 2,6-Dichlorobenzenesulfonamide in scientific research . These include studies on the design, synthesis, and structure-activity relationships of 1,3-dihydrobenzimidazol-2-one analogues as anti-HIV agents , and the discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer . Further analysis of these papers could provide more detailed information on the applications and potential of 2,6-Dichlorobenzenesulfonamide in scientific research.

properties

IUPAC Name

2,6-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJHEZQFXIHNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374148
Record name 2,6-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzenesulfonamide

CAS RN

10290-98-9
Record name 2,6-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,6-dichlorobenzenesulfonyl chloride (10.50 g, 42.77 mmol) in 100 mL of pyridine was added into 100 mL of pyridine dropwise while anhydrous ammonia gas was passing through the solution simultaneously for 4 hours at 0° C. The mixture was acidified to pH>1 with 6N aq. HCl, then extracted with ethyl acetate. The combined organic layer was then dried (Na2SO4) and concentrated to give the desired product (8.69 g, 90%). EI-MS (m/z)225.0, 227.1 (M).
Quantity
10.5 g
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reactant
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100 mL
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100 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2,6-dichlorobenzenesulfonyl chloride (10.50 g, 42.77 mmol) in 100 mL of pyridine was added dropwise to 100 mL of pyridine while anhydrous ammonia gas was bubbled through the solution. After 4 hours at 0° C., the mixture was acidified to pH>1 with 6N aq. HCl, then extracted with ethyl acetate. The combined organic layer was then dried (Na2SO4) and concentrated to give the desired product (8.69 g, 90%). EI-MS (m/z) 225.0, 227.1 (M−).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.